(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid
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Overview
Description
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid is an organic compound characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety attached to an acrylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid typically involves the following steps:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the acrylic acid group: This step involves the reaction of the dihydrobenzo[b][1,4]dioxin intermediate with an appropriate acrylic acid derivative, often under conditions that promote the formation of the (E)-isomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Common techniques include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid group to an alcohol or alkane.
Substitution: The aromatic ring in the dihydrobenzo[b][1,4]dioxin moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of polymers, coatings, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acrylic acid.
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)butanoic acid: Contains a butanoic acid group.
(E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)pentanoic acid: Features a pentanoic acid group.
Properties
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-10(13)5-4-8-2-1-3-9-11(8)15-7-6-14-9/h1-5H,6-7H2,(H,12,13)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTGNGBHGBNWFS-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=CC=C2O1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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